5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one

Catalog No.
S6903850
CAS No.
185224-46-8
M.F
C12H12ClN3O
M. Wt
249.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-on...

CAS Number

185224-46-8

Product Name

5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one

IUPAC Name

4-[benzyl(methyl)amino]-5-chloro-1H-pyridazin-6-one

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

InChI

InChI=1S/C12H12ClN3O/c1-16(8-9-5-3-2-4-6-9)10-7-14-15-12(17)11(10)13/h2-7H,8H2,1H3,(H,15,17)

InChI Key

JQECMRFNANDQCP-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)NN=C2)Cl

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)NN=C2)Cl
5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is a chemical compound that has been the subject of scientific research due to its unique physical, chemical, and biological properties. This paper will discuss the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of research.
5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one, also known as BMCP, is a synthetic compound that belongs to the pyridazine family. It was first synthesized by researchers at the University of Rochester in the early 2000s, and since then, it has been studied for its potential in various fields of research and industry.
BMCP is a white crystalline solid with a molecular formula of C13H12ClN3O. It has a melting point of 182-184°C and a boiling point of 501.7°C at 760 mmHg. The compound is soluble in organic solvents such as methanol and ethanol but insoluble in water.
BMCP can be synthesized by the reaction of 5-chloropicolinic acid with benzylamine and methylamine. The resulting compound can be purified via recrystallization or column chromatography. The purity of the compound can be verified by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
BMCP can be analyzed using various analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and NMR spectroscopy.
BMCP has shown potential in inhibiting the growth of various cancer cells, such as breast cancer cells, ovarian cancer cells, and prostate cancer cells. It has also been shown to have antibacterial and antifungal properties.
The toxicity and safety of BMCP in scientific experiments depend on the dosage and the method of administration. In general, BMCP has been shown to have low toxicity and is considered safe for use in scientific experiments.
BMCP has a wide range of applications in scientific experiments, including drug discovery, cancer research, and material science. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. It has also been used in the synthesis of novel materials, such as polymers and nanoparticles.
Research on BMCP is ongoing, with a focus on its potential as a therapeutic agent and its use in material science. Several studies have reported promising results in preclinical models, and clinical trials are needed to determine the safety and efficacy of the compound in humans.
BMCP has potential implications in various fields of research and industry, such as drug discovery, cancer research, and material science. It may be used in the development of novel therapeutic agents for various diseases, including cancer and bacterial infections. It may also be used in the synthesis of new materials with unique properties, such as biodegradability and biocompatibility.
Limitations:
One of the limitations of BMCP is its low solubility in water, which may limit its potential as a therapeutic agent. Another limitation is the lack of data on its long-term toxicity and safety in humans.
of research on BMCP may include:
1. Investigating its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Studying its mechanism of action in inhibiting the growth of cancer cells and bacteria.
3. Developing new methods for synthesizing BMCP with improved solubility and purity.
4. Using BMCP in the synthesis of new materials with unique properties, such as drug delivery systems and tissue scaffolds.
5. Conducting clinical trials to determine the safety and efficacy of BMCP in humans.
In conclusion, 5-(Benzyl(methyl)amino)-4-chloropyridazin-3(2H)-one is a promising compound that has potential implications in various fields of research and industry. While there are some limitations in its current use, ongoing research may lead to new and innovative applications for this compound.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.0668897 g/mol

Monoisotopic Mass

249.0668897 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

Explore Compound Types